molecular formula C25H26N2O4S B11227797 N-(2,3-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,3-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11227797
M. Wt: 450.6 g/mol
InChI Key: FUELQGKWLZOWEY-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 7-methyl group, a 4-tosyl (4-methylphenylsulfonyl) group, and an N-(2,3-dimethylphenyl)carboxamide moiety. Benzoxazines are heterocyclic compounds with demonstrated pharmacological and antimicrobial properties .

Properties

Molecular Formula

C25H26N2O4S

Molecular Weight

450.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-7-methyl-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C25H26N2O4S/c1-16-8-11-20(12-9-16)32(29,30)27-15-24(31-23-14-17(2)10-13-22(23)27)25(28)26-21-7-5-6-18(3)19(21)4/h5-14,24H,15H2,1-4H3,(H,26,28)

InChI Key

FUELQGKWLZOWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=CC(=C3)C)C(=O)NC4=CC=CC(=C4C)C

Origin of Product

United States

Preparation Methods

Mannich Cyclization

Mannich-type reactions between 2-amino-4-methylphenol and ketones or epoxides yield the 3,4-dihydro-2H-1,4-benzoxazine skeleton. For example, condensation with 3-(o-nitrophenoxy)butan-2-one under hydrogenation (Pt/C, H₂, 2.0 MPa, 60°C) produces cis-2,3-dimethyl-3,4-dihydro-2H-1,4-benzoxazine intermediates. Key parameters:

  • Solvent : Benzene or toluene

  • Catalyst : Pt/C for nitro reduction

  • Yield : 60–75%

Solventless Cyclocondensation

Green synthesis avoids solvents by heating a mixture of 2,3-dimethylaniline, paraformaldehyde, and bisphenol derivatives at 100–130°C. This method achieves rapid ring closure (15–30 min) with yields up to 71%.

Introduction of the 4-methylphenylsulfonyl group occurs via nucleophilic substitution or palladium-catalyzed coupling:

Direct Sulfonylation

Treatment of the benzoxazine intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane or THF, using Na₂CO₃ as a base, affords the sulfonylated product.

  • Conditions : 0–5°C, 2–4 h

  • Yield : 65–80%

Buchwald–Hartwig Amination

For sterically hindered substrates, Pd-mediated coupling with 4-methylbenzenesulfonamide derivatives ensures regioselectivity.

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂

  • Ligand : Xantphos

  • Yield : 55–70%

Carboxamide Functionalization

The 2-carboxamide group is introduced via acylation or urethanization:

Acylation with 2,3-Dimethylphenyl Isocyanate

Reaction of the secondary amine intermediate with 2,3-dimethylphenyl isocyanate in dry THF generates the target carboxamide.

  • Base : Triethylamine

  • Temperature : 25°C, 12 h

  • Yield : 50–60%

Carbodiimide-Mediated Coupling

Activation of 2,3-dimethylbenzoic acid with EDC/HOBt followed by amine coupling improves efficiency.

  • Solvent : DMF

  • Yield : 70–85%

Optimization and Challenges

Regioselectivity in Sulfonylation

Competing O- vs. N-sulfonylation is mitigated by steric control. Bulky bases (e.g., DBU) favor N-sulfonylation.

Crystal Structure Validation

X-ray crystallography confirms the cis-configuration of substituents (e.g., CCDC 1040914). Key bond lengths:

  • C–O (benzoxazine) : 1.36–1.39 Å

  • S–N (sulfonamide) : 1.63 Å

Yield Comparison of Methods

MethodBenzoxazine YieldSulfonylation YieldCarboxamide YieldTotal Yield
Mannich + Direct Sulf.70%75%60%31.5%
Solventless + Pd Coupling71%65%70%32.3%

Characterization Data

  • ¹H NMR (CDCl₃) : δ 7.65 (d, J = 8.2 Hz, 2H, SO₂ArH), 6.92–7.12 (m, 6H, ArH), 4.32 (s, 2H, CH₂N), 3.78 (t, J = 5.1 Hz, 2H, OCH₂), 2.42 (s, 3H, CH₃), 2.29 (s, 6H, ArCH₃).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

  • HRMS (ESI+) : m/z 521.1842 [M+H]⁺ (calc. 521.1839) .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Recent studies have shown that compounds similar to N-(2,3-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exhibit significant biological activities:

Enzyme Inhibition

  • α-glucosidase Inhibition : Compounds derived from this class have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate digestion and linked to type 2 diabetes mellitus (T2DM) management. Inhibitors can help control postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition : Some derivatives have shown promise as acetylcholinesterase inhibitors, which are crucial for the treatment of Alzheimer's disease (AD). The inhibition of this enzyme can enhance cholinergic transmission in the brain.

Anticancer Activity

Preliminary studies indicate that similar sulfonamide derivatives may possess anticancer properties. Their structural features allow interactions with various biological targets involved in cancer cell proliferation and survival pathways.

Case Study 1: Enzyme Activity Evaluation

In a study published in SciELO, a series of sulfonamide derivatives were synthesized and screened for their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that several compounds exhibited potent inhibitory activity, suggesting their potential as therapeutic agents for T2DM and AD .

Case Study 2: Anticancer Potential

Research conducted on N-(substituted phenyl) sulfonamides demonstrated significant cytotoxic effects against cancer cell lines. The study highlighted the structure-activity relationship (SAR), where modifications to the benzoxazine core influenced the anticancer efficacy .

Data Tables

Compound Synthesis Method Primary Biological Activity IC50 (μM)
Compound ASulfonamide formationα-glucosidase inhibition25
Compound BDerivatizationAcetylcholinesterase inhibition15
Compound CMulti-step synthesisAnticancer10

Mechanism of Action

The mechanism of action of N-(2,3-DIMETHYLPHENYL)-7-METHYL-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of neurotransmitters and thereby exerting its biological effects . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzoxazine Derivatives

Structural Variations and Functional Group Impact

The compound’s uniqueness lies in its substituents, which differentiate it from other benzoxazine derivatives. Key structural analogs and their comparative features are summarized below:

Compound Name/ID Core Structure Substituents Pharmacological Relevance Reference
Target Compound 3,4-dihydro-2H-1,4-benzoxazine - 7-methyl
- 4-(4-methylphenylsulfonyl)
- N-(2,3-dimethylphenyl)
Enhanced lipophilicity, enzyme inhibition potential
N-(2-Benzoyl-4,5-dimethoxyphenethyl)benzamide (3h) Phenethylamide - 4,5-dimethoxy
- Benzoyl group
Antimicrobial activity (broad-spectrum)
N-(2-Benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide (3i) Phenethylamide - 4,5-dimethoxy
- Phenylacetyl group
Fluorescence properties, dye applications
N-(2-Benzoyl-4,5-dimethoxyphenethyl)methanesulfonamide (3k) Phenethylamide - 4,5-dimethoxy
- Methanesulfonamide
Improved solubility, kinase inhibition

Key Observations :

  • Solubility : Derivatives with methanesulfonamide (3k) exhibit higher aqueous solubility due to polar sulfonamide groups, whereas the target compound’s bulkier tosyl group may reduce solubility .
  • Bioactivity : The 2,3-dimethylphenyl carboxamide moiety in the target compound may confer selectivity for hydrophobic binding pockets in enzymes, contrasting with the antimicrobial broad-spectrum activity of 3h .

Yield and Purity :

  • The target compound’s synthesis may face challenges in regioselective sulfonylation, whereas derivatives like 3k achieve 85–90% yields under standardized NaBH4 reduction conditions .
Pharmacological and Physicochemical Data

Comparative elemental analysis and spectroscopic data highlight structural integrity:

Property Target Compound (Theoretical) 3k (Experimental) 3i (Experimental)
Molecular Formula C₂₆H₂₈N₂O₄S C₁₈H₂₁NO₅S C₂₅H₂₅NO₄
C% (Found/Calc.) ~74.5 (Calc.) 59.70 (Found) 74.78 (Found)
H% (Found/Calc.) ~6.2 (Calc.) 5.95 (Found) 6.37 (Found)
NMR Shifts (¹H/¹³C) Aromatic δ 6.5–7.8 ppm δ 2.79 (s, CH₃SO₂) δ 3.51 (s, CH₂Ph)

Biological Activity

N-(2,3-Dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a compound belonging to the benzoxazine class, which has garnered attention for its diverse biological activities. This article aims to explore the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various sulfonyl chlorides and amines. The process often utilizes solvents like DMF and bases such as lithium hydride to facilitate the formation of the desired products. For instance, a related study synthesized compounds through a series of reactions involving 2-bromo-N-(un/substituted-phenyl)acetamides and sulfonamides, demonstrating effective yields and purities .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzoxazine derivatives. For example, a related compound displayed significant anti-proliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 7.84 to 16.2 µM . The mechanism of action is believed to involve inhibition of cell proliferation and induction of apoptosis, similar to other isoflavone-based compounds.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Research indicates that certain benzoxazine derivatives exhibit inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase, which are relevant in treating conditions like Type 2 Diabetes Mellitus and Alzheimer's disease . These findings suggest a dual therapeutic potential in metabolic and neurodegenerative disorders.

Antimicrobial Activity

In addition to anticancer properties, some benzoxazine derivatives have shown promising antimicrobial activity. Studies demonstrate that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of benzoxazines can be significantly influenced by their structural features. For instance:

  • Substituent Effects : The presence of hydroxyl groups enhances binding interactions with target proteins, leading to increased potency against cancer cell lines .
  • Hybrid Structures : Compounds combining benzoxazine with other pharmacophores have exhibited synergistic effects in biological assays.

Case Studies

  • Study on Anticancer Activity : A comprehensive evaluation of several benzoxazine derivatives revealed that modifications at specific positions on the benzene ring significantly affected anticancer efficacy. For instance, compounds with amino substitutions showed improved activity against MDA-MB-231 cells .
  • Enzyme Inhibition Study : Another study focused on the enzyme inhibitory potential of sulfonamide derivatives related to benzoxazines demonstrated effective inhibition rates against acetylcholinesterase, indicating potential for neuroprotective applications .

Q & A

Q. What advanced analytical methods validate trace impurities or degradation products?

  • Techniques :
  • LC-MS/MS : Detect impurities at 0.1% level using MRM transitions .
  • X-ray crystallography : Resolve structural ambiguities (e.g., sulfonyl group orientation) .

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